molecular formula C8H13N B3359413 2,3,5,6,7,8-Hexahydroindolizine CAS No. 85380-99-0

2,3,5,6,7,8-Hexahydroindolizine

Cat. No.: B3359413
CAS No.: 85380-99-0
M. Wt: 123.2 g/mol
InChI Key: FQQWSUFPEGCZGB-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydroindolizine is a nitrogen-containing heterocyclic compound It is a saturated derivative of indolizine, featuring a bicyclic structure that includes a pyrrolidine ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6,7,8-Hexahydroindolizine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of N-(2-bromoethyl)pyrrolidine with sodium hydride in tetrahydrofuran can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors and catalytic processes to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6,7,8-Hexahydroindolizine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, fully saturated hexahydroindolizine derivatives, and various substituted hexahydroindolizines .

Scientific Research Applications

2,3,5,6,7,8-Hexahydroindolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydroindolizine and its derivatives often involves interaction with biological targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. For instance, some derivatives may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

    Indolizine: The unsaturated parent compound, which has different reactivity and biological activity.

    Pyrrolidine and Piperidine: These are the individual ring components of 2,3,5,6,7,8-Hexahydroindolizine and serve as simpler analogs.

    Indole: Another nitrogen-containing heterocycle with significant biological importance.

Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts different chemical and biological properties compared to its unsaturated and monocyclic counterparts. This structural feature allows for unique interactions in biological systems and different reactivity in chemical transformations .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h5H,1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQWSUFPEGCZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511251
Record name 2,3,5,6,7,8-Hexahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85380-99-0
Record name 2,3,5,6,7,8-Hexahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6,7,8-Hexahydroindolizine
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2,3,5,6,7,8-Hexahydroindolizine
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Reactant of Route 6
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